

Technical Guide: 4-Bromofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-Bromofuran-3-carbaldehyde

Cat. No.: B8761363

[Get Quote](#)

CAS Number: 164513-46-6 Synonyms: 4-Bromo-3-furaldehyde; 4-Bromo-3-formylfuran
Molecular Formula: C₅H₃BrO₂ Molecular Weight: 174.98 g/mol [1]

Executive Summary

4-Bromofuran-3-carbaldehyde is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds and natural products.[1] Unlike its more common isomer, 5-bromo-2-furaldehyde, this compound offers a unique substitution pattern (3,4-substitution) that allows for the construction of polysubstituted furan cores and fused ring systems such as furo[2,3-b]pyridines and furo[3,2-c]pyrans.[1]

Its strategic value lies in the orthogonality of its functional groups: the electrophilic aldehyde at C3 and the nucleophilic-susceptible bromine at C4 (via metal-halogen exchange or cross-coupling). This guide details the synthesis, physical properties, and reactivity profile of this specific isomer, distinguishing it from common regioisomers.

Chemical Profile & Properties[2][3][4][5][6][7][8]

The physical properties of **4-bromofuran-3-carbaldehyde** are distinct from the 2-furaldehyde series.[1] It typically exists as a low-melting solid or viscous oil depending on purity and temperature, and is sensitive to oxidation and light.[1]

Table 1: Physicochemical Specifications

Property	Specification	Notes
Appearance	Pale yellow to tan solid/oil	Darkens upon storage (oxidation/polymerization).[1] [2]
Melting Point	~50–60 °C (Predicted)	Precise experimental MP varies by recrystallization solvent.
Boiling Point	220–230 °C (760 mmHg)	Theoretical; typically distilled under high vacuum.
Solubility	DCM, THF, Et ₂ O, EtOAc	Sparingly soluble in water; hydrolytically unstable in strong acid.
Stability	Air/Light Sensitive	Store under inert atmosphere (Ar/N ₂) at -20°C.
NMR (¹ H)	δ ~9.9 (s, CHO), 8.0 (s, H ₂), 7.7 (s, H ₅)	Diagnostic shifts distinguish it from 2-CHO isomers.

Synthetic Methodology

The synthesis of **4-bromofuran-3-carbaldehyde** is non-trivial due to the natural propensity of furan to undergo electrophilic substitution at the α -positions (C2/C5).[1] Direct bromination of 3-furaldehyde often yields mixtures. The most authoritative route employs regioselective halogen-lithium exchange on 3,4-dibromofuran.[1]

Core Protocol: Halogen-Lithium Exchange

This method relies on the rapid exchange of the C3-bromide with lithium at cryogenic temperatures, followed by formylation.[1]

Reagents & Conditions

- Precursor: 3,4-Dibromofuran[1][3]
- Lithiation Agent:n-Butyllithium (1.05 eq)[1]

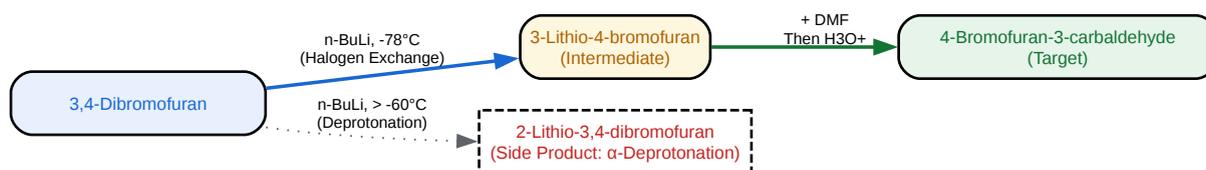
- Electrophile: N,N-Dimethylformamide (DMF) (1.2 eq)[1]
- Solvent: Anhydrous THF or Et₂O[1]
- Temperature: -78 °C[1]

Step-by-Step Workflow

- Preparation: Charge a flame-dried flask with 3,4-dibromofuran (1.0 eq) and anhydrous THF under Argon. Cool to -78 °C.[1]
- Exchange: Dropwise add n-BuLi (1.05 eq, in hexanes) over 20 minutes.
 - Mechanistic Insight: While α-deprotonation (C2-H) is possible, Br-Li exchange at the β-position is kinetically favored in polyhalogenated furans under these conditions, generating the 3-lithio-4-bromofuran intermediate.[1]
- Formylation: After stirring for 30 minutes at -78 °C, add anhydrous DMF (1.2 eq) dropwise.
- Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl.[1]
- Isolation: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target aldehyde.

Visualization: Synthesis Pathway

The following diagram illustrates the regioselective pathway and competing side reactions.



[Click to download full resolution via product page](#)

Figure 1: Selective synthesis of **4-bromofuran-3-carbaldehyde** via halogen-lithium exchange, avoiding α -lithiation.[1]

Reactivity & Applications

The 3,4-substitution pattern makes this compound a "linchpin" for convergent synthesis.[1]

Suzuki-Miyaura Cross-Coupling

The C4-Bromine bond is highly active towards Pd-catalyzed cross-coupling.[1]

- Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃.
- Application: Synthesis of 3,4-diarylurans or precursors for Cornexistin (a nonadride natural product).[1]

Condensation Reactions

The C3-Aldehyde is unhindered and reacts readily with amines and hydrazines.[1]

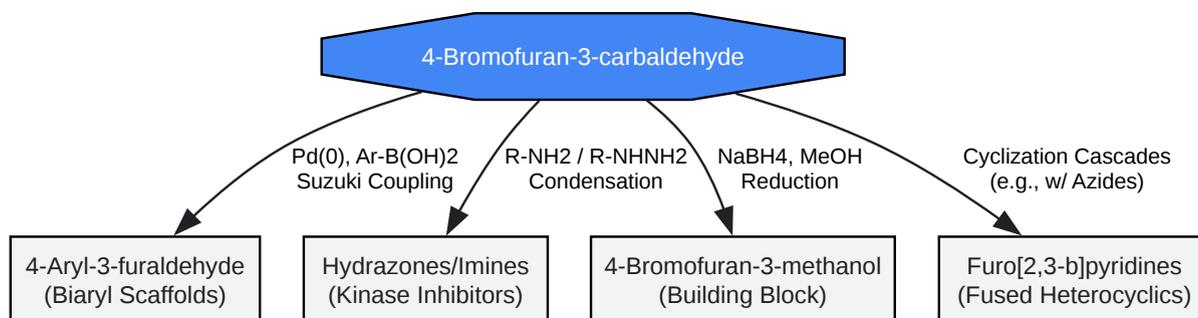
- Application: Formation of hydrazones (e.g., with quinoline hydrazines) for antibacterial research.
- Protocol: Reflux with hydrazine derivative in Ethanol/AcOH to yield crystalline hydrazones.

Fused Ring Construction

Functionalization of both positions allows for annulation.[1]

- Example: Reaction with ethyl azidoacetate (via Knoevenagel condensation followed by thermolysis) yields furo[3,2-c]pyridines.[1]

Visualization: Reactivity Map



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity profile enabling access to multiple drug-like scaffolds.[1][3]

Safety & Handling (E-E-A-T)

Warning: Furan derivatives are potentially carcinogenic and mutagenic.

- Inhalation: Use only in a certified chemical fume hood.[1] High volatility of furan derivatives poses respiratory risks.
- Skin Contact: Rapidly absorbed.[1] Wear nitrile gloves (double-gloving recommended) and a lab coat.[1]
- Storage: Store at -20 °C under Argon. The aldehyde is prone to oxidation to 4-bromofuran-3-carboxylic acid upon air exposure.[1]

References

- Chemical Identity & Isomer Data: PubChem. **4-bromofuran-3-carbaldehyde** (Compound CID 11235398).[1] National Library of Medicine. [Link](#)
- Synthetic Application (Cornexistin): Wildermuth, R., et al. "A Modular Synthesis of Tetracyclic Meroterpenoid Antibiotics." Dissertation, LMU München, 2018. (Describes the use of 3,4-dibromofuran lithiation/formylation). [Link](#)
- Cross-Coupling Utility: Schnürch, M., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." [1] Chemical Science, 2016. (Discusses regioselectivity in dibromofurans). [Link](#)

- Biological Activity (Quinoline Derivatives): Desai, N.C., et al. "Synthesis and investigation of antibacterial and antituberculosis properties of new quinoline derivatives." Medicinal Chemistry Research, 2016. (Cites use of **4-bromofuran-3-carbaldehyde** as a starting material).[1][4] [Link](#)
- General Furan Lithiation: Song, Z.Z., et al. "Regioselective Lithiation of 3-Bromofuran." [1] Journal of Organic Chemistry. (Provides foundational logic for halogen-lithium exchange vs deprotonation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum [chemicalbook.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-bromofuran-3-yl)methylene)hydrazine - CAS号 1236921-82-6 - 摩熵化学 [molaid.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromofuran-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8761363#4-bromofuran-3-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com